2-ethoxy-N-[2-(4-morpholinyl)ethyl]-1-naphthamide
Overview
Description
2-ethoxy-N-[2-(4-morpholinyl)ethyl]-1-naphthamide, also known as ER-27319, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of naphthamides, which are known to exhibit a wide range of biological activities.
Scientific Research Applications
2-ethoxy-N-[2-(4-morpholinyl)ethyl]-1-naphthamide has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the study of ion channels. This compound has been shown to selectively block the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and thermoregulation. This has led to the development of this compound as a potential therapeutic agent for the treatment of pain and other related conditions.
This compound has also been studied for its potential applications in the study of G protein-coupled receptors (GPCRs). It has been shown to selectively block the G protein-coupled receptor 35 (GPR35), which is involved in the regulation of immune function and inflammation. This has led to the development of this compound as a potential therapeutic agent for the treatment of inflammatory conditions.
Mechanism of Action
2-ethoxy-N-[2-(4-morpholinyl)ethyl]-1-naphthamide acts by selectively blocking the TRPV1 and GPR35 channels. TRPV1 channels are involved in the perception of pain and thermoregulation, while GPR35 channels are involved in the regulation of immune function and inflammation. By blocking these channels, this compound can potentially reduce pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain in animal models of pain, suggesting that it may be a potential therapeutic agent for the treatment of pain. This compound has also been shown to reduce inflammation in animal models of inflammation, suggesting that it may be a potential therapeutic agent for the treatment of inflammatory conditions.
Advantages and Limitations for Lab Experiments
2-ethoxy-N-[2-(4-morpholinyl)ethyl]-1-naphthamide has several advantages for lab experiments. It is a highly selective TRPV1 and GPR35 channel blocker, which allows for the precise study of these channels in various biological systems. This compound is also easily synthesized and has been found to be stable under a range of experimental conditions.
However, this compound also has some limitations for lab experiments. It has been found to have low solubility in water, which can make it difficult to use in certain experimental systems. Additionally, this compound has been found to have a relatively short half-life, which can limit its effectiveness in certain experimental systems.
Future Directions
There are several future directions for research on 2-ethoxy-N-[2-(4-morpholinyl)ethyl]-1-naphthamide. One potential direction is the development of this compound as a therapeutic agent for the treatment of pain and inflammatory conditions. Further studies are needed to determine the safety and efficacy of this compound in humans.
Another potential direction is the study of other ion channels and GPCRs that are affected by this compound. This could lead to the development of new therapeutic agents for a range of conditions.
Overall, this compound is a promising compound with a range of potential applications in scientific research. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
2-ethoxy-N-(2-morpholin-4-ylethyl)naphthalene-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-2-24-17-8-7-15-5-3-4-6-16(15)18(17)19(22)20-9-10-21-11-13-23-14-12-21/h3-8H,2,9-14H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVVRTUIZCVKHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCN3CCOCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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